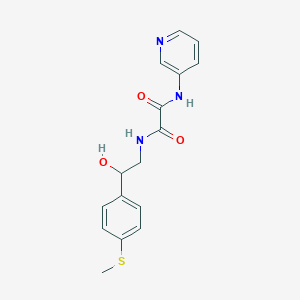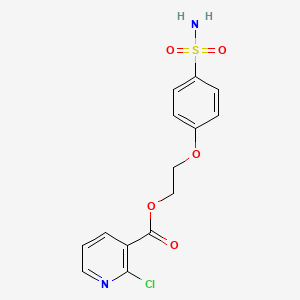
N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(pyridin-3-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(pyridin-3-yl)oxalamide is a notable compound in the realm of organic chemistry, particularly owing to its multifaceted applications in scientific research and industry. This compound is characterized by the presence of hydroxy, methylthio, phenyl, pyridinyl, and oxalamide moieties, which contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic routes and reaction conditions: : The synthesis of N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(pyridin-3-yl)oxalamide typically involves a multi-step process. A general synthetic route starts with the preparation of the 2-hydroxy-2-(4-(methylthio)phenyl)ethyl intermediate, which is then reacted with pyridin-3-yl oxalyl chloride in the presence of a base, such as triethylamine, to yield the target compound. The reaction is carried out under anhydrous conditions to prevent hydrolysis of reactive intermediates.
Industrial production methods: : Scaling up the production to an industrial level demands optimization of the synthetic route for yield and cost efficiency. Continuous flow synthesis methods could be employed, leveraging automation to maintain reaction conditions precisely and minimize by-products.
Types of reactions
Oxidation: : The methylthio group in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: : The oxalamide moiety can be reduced to the corresponding amine derivatives.
Substitution: : The hydroxy and methylthio groups can participate in nucleophilic substitution reactions.
Common reagents and conditions
Oxidation: : Use of hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) under mild acidic conditions.
Reduction: : Employing reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophiles like amines or thiols under basic or neutral conditions.
Major products formed
Oxidation: sulfoxides or sulfones.
Reduction: amines.
Substitution: substituted hydroxy and methylthio derivatives.
Applications De Recherche Scientifique
Chemistry: : As a building block for more complex molecular structures, it finds use in synthetic organic chemistry for creating advanced materials. Biology : Research indicates its potential in interacting with specific enzymes, influencing biological pathways. Medicine Industry : Utilized in the development of specialty chemicals with desired properties for various applications.
Mécanisme D'action
The biological activity of N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(pyridin-3-yl)oxalamide is attributed to its ability to interact with molecular targets through hydrogen bonding, hydrophobic interactions, and electronic effects. These interactions can modulate enzyme activity, receptor binding, or ion channel functions, influencing cellular pathways.
Similar Compounds
N1-(2-hydroxy-2-(4-fluorophenyl)ethyl)-N2-(pyridin-3-yl)oxalamide.
N1-(2-hydroxy-2-(4-(methoxy)phenyl)ethyl)-N2-(pyridin-3-yl)oxalamide.
Comparison: : Compared to its analogs, the presence of the methylthio group in this compound offers unique electronic and steric properties, potentially leading to distinct biological and chemical behaviors. This uniqueness makes it a valuable subject of study for specific applications where these properties are advantageous.
This intricate compound holds much promise in various domains, signifying its importance in ongoing scientific explorations.
Propriétés
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-N'-pyridin-3-yloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-23-13-6-4-11(5-7-13)14(20)10-18-15(21)16(22)19-12-3-2-8-17-9-12/h2-9,14,20H,10H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXGBGHPYOABMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CN=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3-methoxyphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]acetamide](/img/structure/B2923348.png)
![4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid](/img/new.no-structure.jpg)
![Tert-butyl 3-formyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate](/img/structure/B2923352.png)
![N-[2-Fluoro-4-(2-oxopyridin-1-yl)phenyl]prop-2-enamide](/img/structure/B2923353.png)
![4'-Methyl-n*2*-pyrimidin-2-yl-[4,5']bithiazolyl-2,2'-diamine hydrobromide](/img/structure/B2923354.png)
![1-(4-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2923355.png)




![1'-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2923365.png)
![N-[2-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide](/img/structure/B2923367.png)


